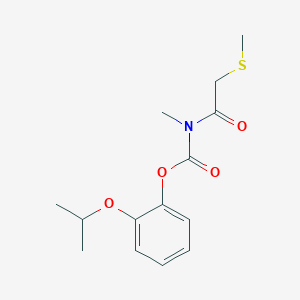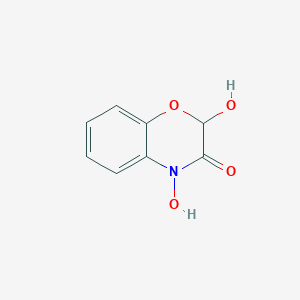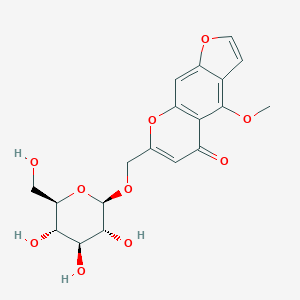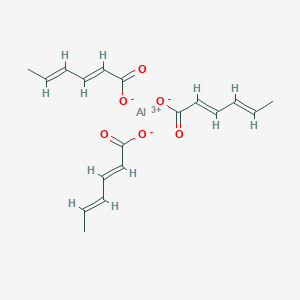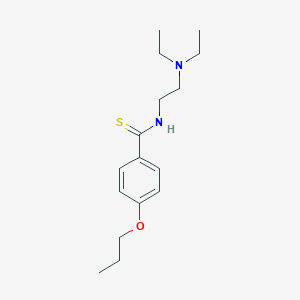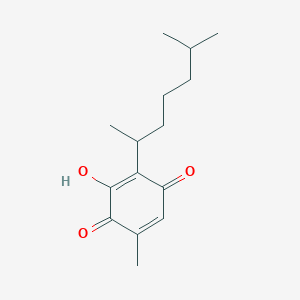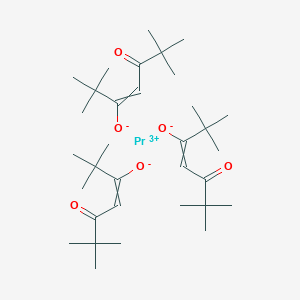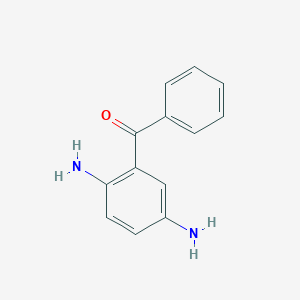
2,5-Diaminobenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diaminobenzophenone (DABP) is a chemical compound that belongs to the class of organic compounds known as benzophenones. It is a yellow to orange crystalline powder that is soluble in water and organic solvents. DABP has been used in a wide range of scientific research applications due to its unique properties and characteristics.
Mecanismo De Acción
The mechanism of action of 2,5-Diaminobenzophenone is not fully understood. However, it has been suggested that 2,5-Diaminobenzophenone inhibits the activity of enzymes by binding to the active site of the enzyme and disrupting its function. 2,5-Diaminobenzophenone has also been shown to bind to proteins and nucleic acids, leading to changes in their structure and function.
Efectos Bioquímicos Y Fisiológicos
2,5-Diaminobenzophenone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. This property of 2,5-Diaminobenzophenone has led to its use in the development of skin whitening agents. 2,5-Diaminobenzophenone has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine, a neurotransmitter. This property of 2,5-Diaminobenzophenone has led to its use in the development of drugs for the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,5-Diaminobenzophenone in lab experiments is its ability to inhibit the activity of enzymes. This property of 2,5-Diaminobenzophenone has led to its use in the study of enzyme kinetics and the development of new drugs. Additionally, 2,5-Diaminobenzophenone has been shown to be a fluorescent probe for the detection of proteins and nucleic acids, making it a useful tool in the investigation of protein-protein interactions. However, one of the limitations of using 2,5-Diaminobenzophenone in lab experiments is its potential toxicity. 2,5-Diaminobenzophenone has been shown to be toxic to cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
For the use of 2,5-Diaminobenzophenone in scientific research include the development of new drugs, investigation of protein-protein interactions, and further investigation of its toxicity.
Métodos De Síntesis
2,5-Diaminobenzophenone can be synthesized through various methods, including the reaction of 2,5-dichlorobenzophenone with ammonia, the reaction of 2,5-dichlorobenzophenone with hydrazine, and the reaction of 2,5-dichlorobenzophenone with sodium azide. The most commonly used method for the synthesis of 2,5-Diaminobenzophenone is the reaction of 2,5-dichlorobenzophenone with ammonia. This method involves the reaction of 2,5-dichlorobenzophenone with an excess of aqueous ammonia at a high temperature and pressure, resulting in the formation of 2,5-Diaminobenzophenone.
Aplicaciones Científicas De Investigación
2,5-Diaminobenzophenone has been used in a wide range of scientific research applications, including the development of new drugs, the study of enzyme kinetics, and the investigation of protein-protein interactions. 2,5-Diaminobenzophenone has been shown to inhibit the activity of several enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. Additionally, 2,5-Diaminobenzophenone has been used as a fluorescent probe for the detection of proteins and nucleic acids.
Propiedades
Número CAS |
18330-94-4 |
|---|---|
Nombre del producto |
2,5-Diaminobenzophenone |
Fórmula molecular |
C13H12N2O |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
(2,5-diaminophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H12N2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,14-15H2 |
Clave InChI |
WJWKTVHKQDEXEQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)N |
Sinónimos |
2,5-diaminobenzophenone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



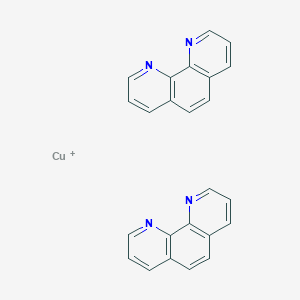

![2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one](/img/structure/B100178.png)

